6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Overview
Description
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 6-(6-Ethoxy-3-azabicyclo[31This structure is similar to the central core of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors.
Biochemical Pathways
The specific biochemical pathways affected by 6-(6-Ethoxy-3-azabicyclo[31 . This suggests that 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine could potentially influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 6-(6-Ethoxy-3-azabicyclo[31
Biochemical Analysis
Biochemical Properties
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain receptor proteins, influencing their activity and downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Properties
IUPAC Name |
6-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-17-13-9-5-10(13)8-16(7-9)12-4-3-11(14)6-15-12/h3-4,6,9-10,13H,2,5,7-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZFDATFLCHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C3=NC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.